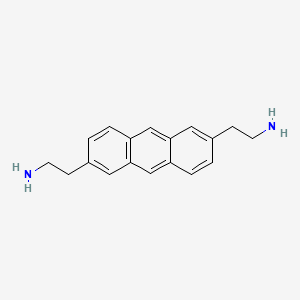
1-Amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is known for its vibrant color properties and is often used in the production of dyes. Its molecular formula is C20H13ClNO4, and it has a molecular weight of 367.78 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione typically involves the reaction of 1-amino-4-hydroxyanthraquinone with phenethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye production and as intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and plastics
Mecanismo De Acción
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications. The compound also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .
Comparación Con Compuestos Similares
- 1-Amino-4-hydroxy-2-phenoxyanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-phenylthioanthracene-9,10-dione
- 1-Amino-4-hydroxy-2-phenylaminoanthracene-9,10-dione
Uniqueness: 1-Amino-7-chloro-4-hydroxy-2-phenethoxyanthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro and phenethoxy groups enhances its reactivity and makes it suitable for specific applications in dye production and medicinal chemistry .
Propiedades
Número CAS |
88604-96-0 |
|---|---|
Fórmula molecular |
C22H16ClNO4 |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
1-amino-7-chloro-4-hydroxy-2-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO4/c23-13-6-7-14-15(10-13)22(27)19-18(21(14)26)16(25)11-17(20(19)24)28-9-8-12-4-2-1-3-5-12/h1-7,10-11,25H,8-9,24H2 |
Clave InChI |
FBOFBMQLFZINNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


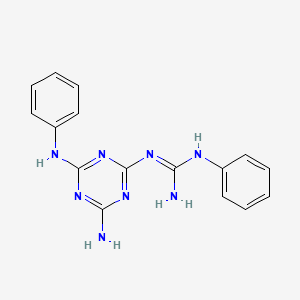

![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)

![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
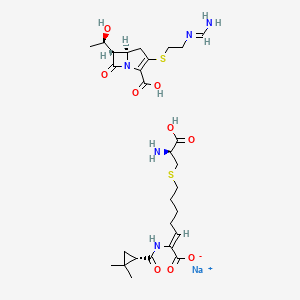
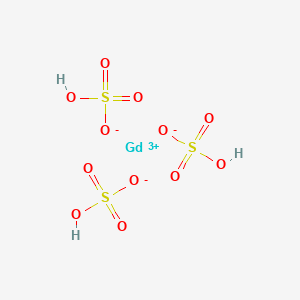
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)

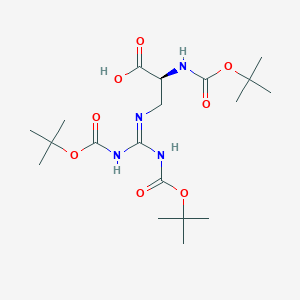
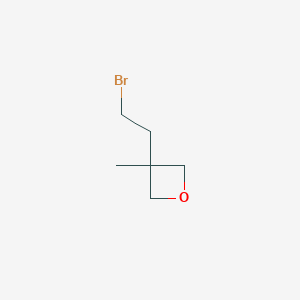

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
